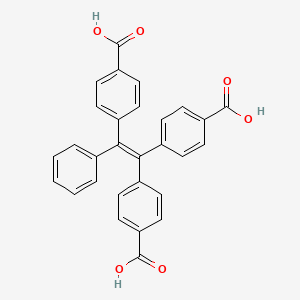
4,4',4''-(2-Phenylethene-1,1,2-triyl)tribenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is a complex organic compound with the molecular formula C29H20O6 and a molecular weight of 464.47 g/mol . This compound is characterized by its three benzoic acid groups attached to a central phenylethene core, making it a tricarboxylic acid derivative. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid typically involves the reaction of 2-phenylethene with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
科学的研究の応用
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability .
類似化合物との比較
Similar Compounds
4,4’,4’'-(1-Phenylethene-1,2,2-triyl)tribenzoic acid: Similar structure but different substitution pattern.
4,4’,4’'-(1-Phenylethene-1,1,2-triyl)tribenzoic acid: Similar structure with slight variations in the position of substituents.
Uniqueness
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is unique due to its specific arrangement of benzoic acid groups around the phenylethene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
分子式 |
C29H20O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
4-[2,2-bis(4-carboxyphenyl)-1-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C29H20O6/c30-27(31)22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(15-9-20)28(32)33)21-10-16-24(17-11-21)29(34)35/h1-17H,(H,30,31)(H,32,33)(H,34,35) |
InChIキー |
OCKPICURQGGBQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
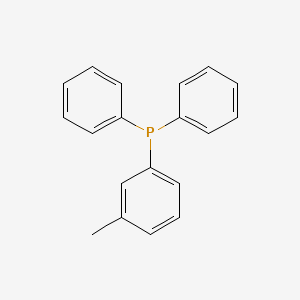
![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)

methanone O-propyloxime](/img/structure/B15157548.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
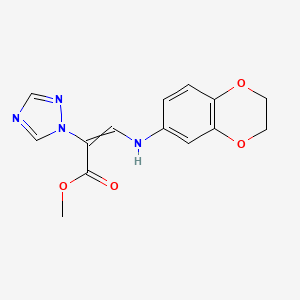
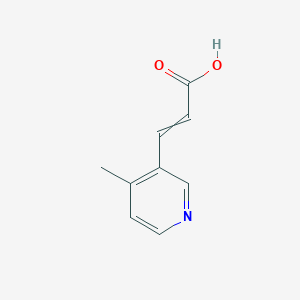
![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)
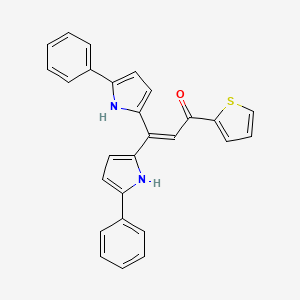
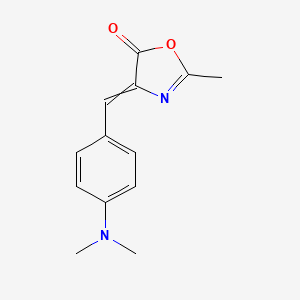

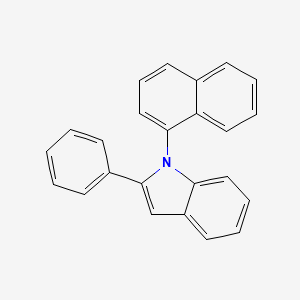
![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)
